molecular formula C10H10N2O2 B13026337 Methyl7-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Methyl7-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Cat. No.: B13026337
M. Wt: 190.20 g/mol
InChI Key: OMLWNSPFHOUOOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3) .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaH in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of Methyl 7-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the phosphorylation of AKT and S6 proteins, thereby regulating the PI3K/AKT/mTOR signaling pathway . This pathway is crucial in cell proliferation, survival, and metabolism, making the compound a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit key signaling pathways involved in cancer makes it a valuable compound for further research and development.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 7-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-6-4-11-5-7-3-8(10(13)14-2)12-9(6)7/h3-5,12H,1-2H3

InChI Key

OMLWNSPFHOUOOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC2=C1NC(=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.